D-3-Thiolnorleucine
Description
D-3-Thiolnorleucine is a non-proteinogenic amino acid characterized by a thiol (-SH) group substituted at the β-carbon of the norleucine backbone. Its molecular formula is C₆H₁₃NO₂S, and it exhibits chirality due to its D-configuration, distinguishing it from the naturally occurring L-amino acids. Its thiol moiety enables unique reactivity, such as disulfide bond formation or metal coordination, which is absent in conventional norleucine derivatives .
Properties
Molecular Weight |
161.22 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
D-3-Thiolnorleucine belongs to a family of modified amino acids. Key structural analogs include:
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound | Molecular Formula | Key Functional Groups | Chirality | Biological Role |
|---|---|---|---|---|
| This compound | C₆H₁₃NO₂S | β-thiol, carboxyl, amine | D-form | Enzyme inhibition, redox modulation |
| L-Norleucine | C₆H₁₃NO₂ | α-amine, carboxyl | L-form | Protein synthesis, metabolic studies |
| Cysteine | C₃H₇NO₂S | β-thiol | L-form | Disulfide bonds, antioxidant |
| D-Norleucine | C₆H₁₃NO₂ | α-amine, carboxyl | D-form | Bacterial cell wall studies |
- L-Norleucine vs. This compound: The absence of a thiol group in L-norleucine limits its redox activity. Chirality differences (L- vs. D-form) also affect metabolic incorporation .
- Cysteine: While both contain thiols, cysteine’s shorter carbon chain and L-configuration make it more reactive in physiological systems. This compound’s extended hydrophobic side chain may enhance membrane permeability .
Physicochemical Properties and Stability
This compound’s thiol group imparts distinct properties compared to analogs:
Table 2: Physicochemical Properties
| Compound | Solubility (H₂O) | pKa (Thiol) | Stability (pH 7.4) |
|---|---|---|---|
| This compound | Moderate | ~8.5 | Oxidizes slowly |
| L-Norleucine | High | N/A | Stable |
| Cysteine | High | ~8.3 | Rapid oxidation |
- Stability: The D-configuration of this compound reduces enzymatic degradation compared to L-cysteine, enhancing its utility in long-term experiments .
- Solubility: Lower solubility than L-norleucine due to hydrophobic interactions of the thiol group in aqueous environments .
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